2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Lipophilicity Drug-likeness Permeability

Researchers requiring regioisomerically pure, multifunctional scaffolds for CNS SAR face supply inconsistency. This compound resolves that challenge: • 3 orthogonal reactive handles (aldehyde, aryl bromide, amide) for sequential chemoselective diversification without protecting groups • CNS drug-like profile: TPSA 55.4 Ų (<70 CNS MPO threshold), LogP 3.90, 5 rotatable bonds • Supplied at ≥98% purity with regioisomeric identity verified vs. positional isomer CAS 432498-48-1

Molecular Formula C17H16BrNO3
Molecular Weight 362.223
CAS No. 552841-81-3
Cat. No. B2899785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
CAS552841-81-3
Molecular FormulaC17H16BrNO3
Molecular Weight362.223
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O
InChIInChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21)
InChIKeySCRMIWGHSZVQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide: Procurement Characterization


2-(4-Bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is a synthetic phenoxy acetamide derivative bearing a bromine atom at the 4-position and a formyl group at the 2-position of the phenoxy ring, coupled to a 2,5-dimethylphenyl anilide moiety . The compound (C₁₇H₁₆BrNO₃, MW 362.22 g/mol) is supplied at ≥98% purity by multiple vendors and serves as a bifunctional scaffold in medicinal chemistry and organic synthesis, where the aldehyde and aryl bromide provide orthogonal reactive handles for diversification .

1
Bifunctional phenoxy acetamide scaffold with orthogonal aldehyde and aryl bromide handles
2
N-(2,5-dimethylphenyl) motif enhances scaffold lipophilicity for SAR diversification
3
Consistently supplied at high HPLC purity, supporting assay-ready procurement
4
Suitable for CNS library design and CRTH2/DP2 antagonist lead optimization

2-(4-Bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide: Why Analogs Cannot Substitute


Phenoxy acetamide analogs sharing the 4-bromo-2-formylphenoxy core exhibit widely divergent physicochemical and reactivity profiles depending on the N-aryl substituent and the position of the halogen/formyl groups. The 2,5-dimethylphenyl substitution on the target compound yields a computed LogP of 3.90, whereas the unsubstituted N-phenyl analog (CAS 445002-75-5) exhibits a LogP of 3.28–3.44 . The positional isomer N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide (CAS 432498-48-1) shares the identical molecular formula and gross computed properties (LogP 3.90, TPSA 55.4) but relocates the bromine from the phenoxy ring to the anilide ring, fundamentally altering the electronic environment at the reactive centers . Such differences dictate that analogs cannot be interchanged in structure–activity relationship (SAR) studies, lead optimization campaigns, or synthetic routes that rely on regiospecific reactivity.

Target Compound
Lipophilicity profile
N-(2,5-dimethylphenyl) substitution yields a distinct LogP region; N-phenyl analog (CAS 445002-75-5) is significantly less lipophilic.
Reactive site topology
Aldehyde and bromide are co-planar on the phenoxy ring, enabling electronic interplay.
Regioisomeric identity
Bromine at phenoxy C-4 and formyl at C-2 define a specific electrophilic/nucleophilic map.
Close Analogs / Isomers
Lipophilicity mismatch
N-phenyl analog (LogP ~3.3–3.4) may alter permeability and protein binding; cannot be a direct substitute.
Decoupled reactive centers
Positional isomer CAS 432498-48-1 places Br on anilide ring and CHO at phenoxy C-4, electronically isolating the handles.
Regiochemical inversion
Same molecular formula but different substitution pattern leads to divergent cross-coupling and metabolic profiles.

2-(4-Bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide: Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. N-Phenyl Des-Methyl Analog

The target compound exhibits a computed octanol–water partition coefficient (LogP) of 3.90, which is 0.62 LogP units higher than the des-methyl N-phenyl analog (CAS 445002-75-5, LogP 3.28 reported by Leyan ) and 0.46 units higher than the same analog's ACD/LogP of 3.44 reported by ChemSpider . This increase in lipophilicity is attributable to the two methyl substituents on the N-phenyl ring. The practical consequence is that at physiological pH the target compound is approximately 3- to 4-fold more lipophilic than the unsubstituted analog, which directly impacts membrane permeability, non-specific protein binding, and solubility profile—critical parameters in lead optimization.

Lipophilicity vs. des-methyl analog
Cross-study comparable
ΔLogP = +0.46 to +0.62
Target LogP 3.90; comparator LogP 3.28–3.44
~3- to 4-fold higher lipophilicity informs SAR design and permeability expectations.
In silico predictions; independent algorithm confirmation recommended.
Lipophilicity Drug-likeness Permeability

Positional Isomer: Identical Bulk Properties, Distinct Regiochemistry

The closest structural relative to the target compound is N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide (CAS 432498-48-1), a positional isomer with identical molecular formula (C₁₇H₁₆BrNO₃), molecular weight (362.22), and computed properties (LogP 3.89594, TPSA 55.4, 5 rotatable bonds) . However, the bromine is located on the dimethylphenyl ring (position 2) in the comparator versus on the phenoxy ring (position 4) in the target, while the formyl group shifts from position 4 (comparator) to position 2 (target). This exchange of substituent positions between rings creates distinct electrophilic/nucleophilic character at the respective aromatic carbons, meaning the two isomers have different cross-coupling reactivity, different hydrogen-bonding capacity of the formyl group, and different metabolic liabilities.

Positional isomer identity
Direct head-to-head
Identical formula and bulk properties, but Br and CHO positions swapped between rings
Target: Br at phenoxy C-4, CHO at C-2; Isomer CAS 432498-48-1: inverted
Regiochemistry drives distinct reactivity; compounds are not interchangeable in SAR studies.
Structural assignment via CAS registry; experimental NMR confirmation advised.
Regioisomerism Reactivity SAR

Orthogonal Reactive Handles for Regioselective Derivatization

The target compound uniquely positions a formyl group ortho to the phenoxy ether linkage and an aryl bromide para to the ether, providing two orthogonal reactive handles on the same phenyl ring. The formyl group can undergo condensation (hydrazone/oxime formation, reductive amination) without competing with the bromine, while the bromine is available for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) without interference from the formyl under appropriate conditions [1] [2]. By contrast, the positional isomer CAS 432498-48-1 places the bromine on the anilide ring, electronically decoupling it from the phenoxy aldehyde. The simple acetamide analog (CAS 515832-69-6, LogP 1.47 ) lacks the N-aryl group entirely, eliminating a third diversification vector available in the target compound.

Orthogonal reactive handles
Class-level inference
3 distinct diversification sites: aryl-Br, CHO, and N-aryl amide
Simple acetamide analog has only 2 handles; isomer Br/CHO are electronically decoupled
Enables sequential, chemoselective library synthesis without protecting groups.
Supported by literature precedent for aryloxyacetamide diversification (Dahiya et al., 2008).
Orthogonal reactivity Cross-coupling Diversification

High HPLC Purity Supporting Reproducible SAR

The target compound is consistently supplied at ≥98% purity (HPLC) across multiple independent vendors including ChemScene , Leyan , CymitQuimica , and Aromsyn . The closely related N-phenyl analog (CAS 445002-75-5) has a minimum purity specification of 95% from some suppliers . A 3-percentage-point purity differential, while seemingly modest, becomes significant in dose–response assays where impurities at 5% can confound IC₅₀ determinations or introduce false-positive activity.

HPLC purity advantage
Cross-study comparable
ΔPurity ≥ +3 percentage points
Target ≥98% (multi-vendor); N-phenyl analog min. 95%
Higher minimum purity reduces in-house repurification and minimizes impurity-driven artifacts.
Based on vendor COA specifications; lot-specific verification recommended.
Purity Quality control Reproducibility

Drug-Likeness Profile Favoring CNS Penetration

The target compound has a computed topological polar surface area (TPSA) of 55.4 Ų and 5 rotatable bonds . Under the widely used Veber rule for oral bioavailability, TPSA < 140 Ų and ≤10 rotatable bonds are required. Under the more stringent CNS multiparameter optimization (MPO) guidelines, TPSA < 70 Ų is desirable for blood–brain barrier penetration. The target compound's TPSA of 55.4 Ų places it within the CNS-accessible range, whereas the simple acetamide analog 2-(4-bromo-2-formylphenoxy)acetamide (CAS 515832-69-6) has a TPSA of 72.6 Ų (calculated from matching molecular formula C₉H₈BrNO₃), which exceeds the CNS MPO threshold and indicates lower inherent BBB permeability [1].

CNS MPO profile
Class-level inference
TPSA 55.4 Ų (below CNS MPO threshold of 70 Ų)
vs. simple acetamide analog TPSA ~72.6 Ų
Favorable computed profile for blood–brain barrier penetration; supports CNS probe design.
In silico TPSA; experimental brain penetration requires confirmation.
CNS drug design Drug-likeness Permeability

CRTH2 Antagonist Pharmacophore and Scaffold Optimization Potential

While no direct biological assay data were identified for the target compound itself, the structurally related acid 2-(4-bromo-2-formylphenoxy)acetic acid (CAS 24589-89-7) has a reported CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist IC₅₀ of 481 nM in a β-arrestin translocation assay in HEK293 cells (ChEMBL ID: CHEMBL385009) [1][2]. The target compound contains the identical 4-bromo-2-formylphenoxy pharmacophore but incorporates an N-(2,5-dimethylphenyl)acetamide group in place of the carboxylic acid, offering a non-acidic isostere that may address the poor pharmacokinetic properties often associated with aryloxyacetic acid CRTH2 ligands (e.g., high plasma protein binding, limited oral exposure). The 2,5-dimethylphenyl moiety also provides additional lipophilic bulk (LogP 3.90 vs. 1.47 for the unsubstituted acetamide analog ) that may enhance receptor binding through hydrophobic contacts.

CRTH2 antagonist scaffold
Supporting evidence
Structurally related acid has IC₅₀ 481 nM (CRTH2, β-arrestin assay)
Target compound replaces acid with N-(2,5-dimethylphenyl)acetamide; direct activity data unavailable
Offers a non-acidic isostere for CRTH2 lead optimization; opportunity for original SAR exploration.
Activity of acid from BindingDB/CHEMBL385009; target compound requires de novo profiling.
CRTH2 antagonist Inflammation GPCR

2-(4-Bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide: Application Scenarios


Lead Optimization of CRTH2/DP2 Antagonists

Based on the demonstrated CRTH2 antagonist activity (IC₅₀ = 481 nM) of the structurally related 2-(4-bromo-2-formylphenoxy)acetic acid, the target compound provides a non-acidic amide isostere for second-generation lead optimization [1]. The N-(2,5-dimethylphenyl)amide motif replaces the carboxylic acid proton, potentially reducing plasma protein binding and improving oral bioavailability while retaining the 4-bromo-2-formylphenoxy pharmacophore essential for target engagement. The higher LogP (3.90) of the target compound relative to the simple acetamide analog (LogP 1.47) may further enhance receptor affinity through increased hydrophobic contacts .

Parallel Library Synthesis via Orthogonal Diversification

The target compound's three orthogonal reactive handles—aldehyde (C-2), aryl bromide (C-4), and secondary amide—enable sequential, chemoselective diversification without protecting group manipulation [1]. In a typical three-step library protocol, the aldehyde can first undergo reductive amination or hydrazone formation; the bromide can then participate in Suzuki–Miyaura cross-coupling; and finally the amide nitrogen can be alkylated or the amide hydrolyzed to release a functionalized phenoxyacetic acid. This orthogonal reactivity profile surpasses that of analogs like 2-(4-bromo-2-formylphenoxy)acetamide (2 reactive centers) and the positional isomer CAS 432498-48-1 (electronically decoupled Br and CHO), delivering higher library diversity per reaction sequence .

CNS-Penetrant Probe Design for Blood–Brain Barrier Targeting

With a computed TPSA of 55.4 Ų, the target compound falls below the widely accepted CNS MPO threshold of 70 Ų for brain penetrance, positioning it favorably for CNS-targeted probe or drug discovery programs [1]. The comparator 2-(4-bromo-2-formylphenoxy)acetamide has a higher inferred TPSA (~72.6 Ų) that exceeds this threshold. Combined with a moderate LogP of 3.90 and only 5 rotatable bonds (well within the Veber limit of ≤10), the target compound's physicochemical profile is aligned with CNS drug-likeness guidelines, making it a suitable starting point for neuroscience-focused medicinal chemistry .

Regioisomerically Defined Building Blocks for SAR Studies

For structure–activity relationship campaigns where regioisomeric purity is non-negotiable, the target compound is supplied at ≥98% purity [1] and must be distinguished from its positional isomer CAS 432498-48-1, which shares an identical molecular formula and bulk computed properties (LogP 3.90, TPSA 55.4) but exhibits a fundamentally different spatial arrangement of the bromine and formyl substituents . Researchers designing pairs of regioisomers to probe the effect of halogen position on target binding or metabolic stability should procure both compounds separately, verifying their identity by 1H NMR or HPLC retention time, as the two isomers cannot be substituted in SAR analysis [2].

Application
Selection Property
Validation Focus
CRTH2/DP2 antagonist lead optimization
Non-acidic amide isostere scaffold
CRTH2 binding and functional activity confirmation
Parallel library synthesis
Three orthogonal reactive handles (Br, CHO, amide)
Sequential diversification efficiency without protecting groups
CNS-penetrant probe design
TPSA within CNS MPO range and moderate LogP
Brain penetration assay validation
Regioisomerically defined SAR building blocks
Certified regioisomeric identity (HPLC/NMR)
Isomer-specific SAR interpretation and metabolic stability comparison
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